4,6-diamino-1-methyl-2(1H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-diamino-1-methyl-2(1H)-pyrimidinone is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-diamino-1-methyl-2(1H)-pyrimidinone typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate amidines with formamides or other suitable reagents under controlled conditions. For instance, the reaction of 2-amino-4,6-dimethylpyrimidine with formamide can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity while minimizing by-products. This can include the use of catalysts, temperature control, and solvent selection to ensure efficient synthesis. Specific details on industrial-scale production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
4,6-diamino-1-methyl-2(1H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The amino groups at positions 4 and 6 can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyrimidines .
Scientific Research Applications
4,6-diamino-1-methyl-2(1H)-pyrimidinone has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and DNA interactions.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-diamino-1-methyl-2(1H)-pyrimidinone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interfere with DNA replication processes. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4,6-diamino-1-methyl-2(1H)-pyrimidinone include other pyrimidine derivatives such as:
- 2-Amino-4,6-dimethylpyrimidine
- 4,6-Dimethyl-2-pyrimidinamine
- 4,6-Dimethyl-2-aminopyrimidine
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of amino groups at positions 4 and 6. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and other fields .
Properties
CAS No. |
45742-60-7 |
---|---|
Molecular Formula |
C5H8N4O |
Molecular Weight |
140.14g/mol |
IUPAC Name |
4,6-diamino-1-methylpyrimidin-2-one |
InChI |
InChI=1S/C5H8N4O/c1-9-4(7)2-3(6)8-5(9)10/h2H,7H2,1H3,(H2,6,8,10) |
InChI Key |
LYWZEGBIVCTCHO-UHFFFAOYSA-N |
SMILES |
CN1C(=CC(=NC1=O)N)N |
Canonical SMILES |
CN1C(=CC(=NC1=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.